Glyceryl 1-sandaracopimarate

Description

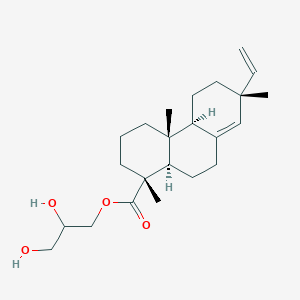

Glyceryl 1-sandaracopimarate is a glyceryl ester derivative where the hydroxyl group at the sn-1 position of glycerol is esterified with sandaracopimaric acid, a diterpenoid resin acid derived from natural sources such as Callitris species (e.g., sandarac resin). This compound is structurally characterized by a bulky, fused-ring diterpene moiety, which distinguishes it from common fatty acid-based glycerides.

Properties

CAS No. |

1700652-03-4 |

|---|---|

Molecular Formula |

C23H36O4 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |

InChI |

InChI=1S/C23H36O4/c1-5-21(2)12-9-18-16(13-21)7-8-19-22(18,3)10-6-11-23(19,4)20(26)27-15-17(25)14-24/h5,13,17-19,24-25H,1,6-12,14-15H2,2-4H3/t17?,18-,19+,21-,22+,23+/m0/s1 |

InChI Key |

PRWMUDHYEYIBMF-KKWFTXCGSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OCC(CO)O)C)C=C |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(CO)O)C)C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Glyceryl 1-sandaracopimarate involves several steps. One common method includes the esterification of 1-phenanthrenecarboxylic acid with glyceryl derivatives under specific reaction conditions. The process typically involves the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

In industrial settings, the production of this compound may involve large-scale esterification processes using advanced equipment to maintain consistency and efficiency. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Glyceryl 1-sandaracopimarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of Glyceryl 1-sandaracopimarate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Glyceryl Esters

Structural and Functional Comparisons

Glyceryl 1-Monocaprylate (Capmul)

- Structure : A medium-chain glyceride with caprylic acid (C8:0) esterified at the sn-1 position of glycerol.

- Properties : High emulsifying capacity, water-insoluble but soluble in oils. Widely used in food additives and cosmetics for its surfactant properties .

- Applications : Drug delivery systems, lipid-based formulations, and antimicrobial agents .

Glyceryl Trilinoleate

- Structure: Triglyceride with three linoleic acid (C18:2) chains.

- Properties : High molecular weight (≈885 g/mol), lipid-soluble, and prone to oxidation due to unsaturated bonds.

- Applications : Nutritional supplements and skin-care products for emollient properties .

Glyceryl 1-Palmitate 2,3-Dilinoleate

- Structure: Mixed triglyceride with palmitic acid (C16:0) at sn-1 and linoleic acid at sn-2/3.

- Properties : Semi-solid at room temperature, used in lipid-based drug formulations for controlled release .

Glyceryl 1-Sandaracopimarate (Hypothetical)

- Structure: Monoester with a diterpenoid acyl group at sn-1.

- Hypothesized Properties: Solubility: Likely insoluble in water due to non-polar diterpene structure. Bioactivity: Potential anti-inflammatory or antimicrobial effects, akin to diterpenoid derivatives. Stability: Higher thermal stability compared to unsaturated fatty acid esters.

Data Table: Key Parameters of Selected Glyceryl Esters

Note: Data for this compound is inferred due to absence in provided evidence.

Research Findings and Limitations

- Glyceryl 1-Monocaprylate: Demonstrated efficacy in enhancing drug solubility and permeability in lipid-based systems .

- Mixed Triglycerides : Positional isomerism (e.g., sn-1 vs. sn-2/3 esterification) impacts metabolic pathways and bioavailability .

- Gaps for this compound: No direct pharmacological or physicochemical data were found in the provided evidence. Its comparison relies on structural analogs, suggesting a need for targeted studies to validate properties.

Q & A

Q. How can researchers address potential biases in data interpretation for this compound studies?

- Methodological Answer : Implement blinding during data collection/analysis. Pre-register study designs to avoid post hoc hypothesis shifting. Use objective endpoints (e.g., quantitative imaging over subjective scoring). Disclose funding sources and conflicts of interest to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.